molecular formula C11H9BrN2O B2997591 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine CAS No. 1696887-81-6

2-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Cat. No.: B2997591
CAS No.: 1696887-81-6
M. Wt: 265.11
InChI Key: ZTHRCHFCQBOMSD-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the second position and a pyridin-2-ylmethoxy group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the pyridin-2-ylmethoxy group. One common method involves the reaction of 2-methylpyridine with bromine to form 2-bromo-5-methylpyridine. This intermediate is then reacted with pyridin-2-ylmethanol under appropriate conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pyridin-2-ylmethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.

Scientific Research Applications

2-Bromo-5-(pyridin-2-ylmethoxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds and potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is unique due to the presence of both the bromine atom and the pyridin-2-ylmethoxy group, which confer specific reactivity and properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical compounds.

Properties

IUPAC Name

2-bromo-5-(pyridin-2-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-5-4-10(7-14-11)15-8-9-3-1-2-6-13-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHRCHFCQBOMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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